3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
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Overview
Description
3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is an organic compound belonging to the diketopyrrolopyrrole (DPP) family. These compounds are known for their vibrant colors and are widely used as pigments. The unique structure of this compound makes it a subject of interest in various scientific research fields, including organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves the reaction of hexylamine with dimethyl succinyl succinate under acidic conditions. The reaction proceeds through a series of steps, including cyclization and oxidation, to form the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopyrrolopyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrolo derivatives.
Substitution: Substitution reactions, particularly at the hexyl and methyl positions, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted diketopyrrolopyrrole derivatives, which have applications in organic electronics and as pigments .
Scientific Research Applications
3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential as a drug delivery agent and in photodynamic therapy.
Industry: Utilized as a pigment in paints, inks, and plastics due to its vibrant color and stability
Mechanism of Action
The mechanism of action of 3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione involves its interaction with various molecular targets. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its function as a pigment and in electronic applications. The pathways involved include electron transfer processes and energy transfer mechanisms .
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Known for its use as a red pigment.
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: Used as a precursor for the synthesis of other DPP derivatives
Uniqueness
3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is unique due to its specific alkyl substitutions, which impart distinct physical and chemical properties. These substitutions enhance its solubility and processability, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
918412-94-9 |
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Molecular Formula |
C20H32N2O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1,4-dihexyl-2,5-dimethylpyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C20H32N2O2/c1-5-7-9-11-13-15-17-18(20(24)21(15)3)16(22(4)19(17)23)14-12-10-8-6-2/h5-14H2,1-4H3 |
InChI Key |
IDGNCVHITAUBCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C2C(=C(N(C2=O)C)CCCCCC)C(=O)N1C |
Origin of Product |
United States |
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